4-Hydroxydebrisoquin hydrochloride

CYP2D6 phenotyping CYP1A1 cross-reactivity probe substrate specificity

4-Hydroxydebrisoquin hydrochloride is the hydrochloride salt of the primary oxidative metabolite of the antihypertensive agent debrisoquine, formed via cytochrome P450 2D6 (CYP2D6)-catalyzed 4-hydroxylation. As the analytical reference standard for the debrisoquine/4-hydroxydebrisoquine urinary metabolic ratio—a metric used as an in vivo index of CYP2D6 activity across genetically diverse populations —this compound enables quantitative assessment of one of the most extensively studied polymorphic drug-metabolizing enzymes in pharmacogenetics.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
CAS No. 1185295-02-6
Cat. No. B1390307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxydebrisoquin hydrochloride
CAS1185295-02-6
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CN1C(=N)N)O.Cl
InChIInChI=1S/C10H13N3O.ClH/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;/h1-4,9,14H,5-6H2,(H3,11,12);1H
InChIKeyHUSNRGZCCQPWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxydebrisoquin Hydrochloride (CAS 1185295-02-6): Principal CYP2D6 Metabolite and Phenotyping Reference Standard for Pharmacogenetic and Drug-Drug Interaction Studies


4-Hydroxydebrisoquin hydrochloride is the hydrochloride salt of the primary oxidative metabolite of the antihypertensive agent debrisoquine, formed via cytochrome P450 2D6 (CYP2D6)-catalyzed 4-hydroxylation [1]. As the analytical reference standard for the debrisoquine/4-hydroxydebrisoquine urinary metabolic ratio—a metric used as an in vivo index of CYP2D6 activity across genetically diverse populations [2]—this compound enables quantitative assessment of one of the most extensively studied polymorphic drug-metabolizing enzymes in pharmacogenetics. It is also a component of the validated 'Pittsburgh cocktail' for simultaneous CYP phenotyping by UPLC-MS/MS [3].

Why 4-Hydroxydebrisoquin Hydrochloride Cannot Be Replaced by a Generic CYP2D6 Metabolite Standard in Quantitative Phenotyping Workflows


Generic substitution with alternative CYP2D6 metabolite standards (e.g., dextrorphan, 1′-hydroxybufuralol, or dehydrosparteine) is analytically invalid because 4-hydroxydebrisoquine formation exhibits a CYP2D6/CYP1A1 specificity ratio of only 1.6, markedly lower than dextromethorphan O-demethylation (ratio 18.5), bufuralol 1′-hydroxylation (ratio 7.0), or sparteine dehydrogenation (ratio 6.0) [1]. This dual-enzyme contribution means that 4-hydroxydebrisoquine quantification captures a distinct fraction of CYP2D6 activity that is fundamentally non-interchangeable with other probe-drug metabolite readouts. Furthermore, 4-hydroxydebrisoquine is itself subject to further CYP2D6-independent metabolism to 3,4-dehydrodebrisoquine, which confounds the traditional metabolic ratio in a genotype-dependent manner [2], rendering the use of surrogate metabolite standards in pharmacokinetic modeling and phenotyping studies scientifically unsound.

Quantitative Differentiation of 4-Hydroxydebrisoquin Hydrochloride: Comparator-Based Evidence for Scientific Procurement Decisions


CYP2D6 vs. CYP1A1 Specificity Ratio: Debrisoquine 4-Hydroxylation Is the Least CYP2D6-Specific Among Four Probe Reactions, Necessitating Genuine 4-Hydroxydebrisoquine Calibration

In a panel of 15 recombinant human P450 isoforms, debrisoquine 4-hydroxylation was catalyzed by both CYP2D6 (Km = 12.1 μM, Vmax = 18.2 pmol/min/pmol P450) and CYP1A1 (Km = 23.1 μM, Vmax = 15.2 pmol/min/pmol P450) [1]. The CYP2D6/CYP1A1 activity ratio for debrisoquine 4-hydroxylation was 1.6, substantially lower than ratios of 18.5 for dextromethorphan O-demethylation, 7.0 for bufuralol 1′-hydroxylation, and 6.0 for sparteine dehydrogenation [1]. This demonstrates that 4-hydroxydebrisoquine formation reflects a fundamentally different enzyme selectivity profile compared to alternative CYP2D6 metabolite readouts, and substitution with a standard calibrated for dextrorphan or 1′-hydroxybufuralol would introduce systematic bias.

CYP2D6 phenotyping CYP1A1 cross-reactivity probe substrate specificity in vitro drug metabolism

Product Inhibition of CYP2D6: 4-Hydroxydebrisoquine Competitively Inhibits Dextromethorphan Metabolism (Ki ≈ 600 μM) and Reduces Debrisoquine Clearance by 51% in Perfused Rat Liver

In human liver microsomes, 4-hydroxydebrisoquine competitively inhibited dextromethorphan O-demethylation with a Ki of approximately 600 μM [1]. In recirculating perfused rat liver experiments, debrisoquine clearance dropped from 3.27 ± 0.57 mL/min (clearance 1) to 1.61 ± 0.27 mL/min (clearance 2) (p < 0.05), representing a 51% reduction attributable to 4-hydroxydebrisoquine accumulation; clearance was restored to 3.21 ± 0.46 mL/min after a 30-min washout [1]. In contrast, repeat clearance experiments using dextromethorphan did not show this time-dependent decline, indicating that 4-hydroxydebrisoquine-mediated product inhibition is substrate-specific [1].

CYP2D6 inhibition product inhibition drug-drug interaction clearance reduction

Enantioselective Formation: S-(+)-4-Hydroxydebrisoquine Constitutes ≥90% of Total Metabolite in Extensive Metabolizers, While Poor Metabolizers Show Loss of Stereoselectivity with 5–36% R-(−) Enantiomer

In extensive metabolizers (EMs), debrisoquine 4-hydroxylation proceeds almost exclusively to S-(+)-4-hydroxydebrisoquine with an enantiomeric excess (ee) ≥90% [1]. In contrast, poor metabolizers (PMs) exhibit a marked loss of stereoselectivity, excreting 5–36% of total 4-hydroxydebrisoquine as the R-(−)-enantiomer [1]. A confirmatory capillary electrophoresis study using a chiral selector (50 mM heptakis-(2,3,6-tri-O-methyl)-β-CD) detected no R-(−)-4-hydroxydebrisoquine in EM urine under conditions where the detection limit was approximately 150 ng/mL [2]. This phenotype-dependent enantiomeric shift is unique among CYP2D6 probe-drug metabolites; dextrorphan and 1′-hydroxybufuralol do not exhibit analogous chirality-based phenotype discrimination.

enantioselective metabolism CYP2D6 phenotype discrimination chiral analysis pharmacogenetics

Metabolic Ratio Discriminant: Urinary Debrisoquine/4-Hydroxydebrisoquine Ratio Separates EM from PM Phenotypes at Antimode 12.6, with Population Ratios Spanning 0.02–263.8

The urinary debrisoquine/4-hydroxydebrisoquine metabolic ratio (MR) is the internationally established metric for CYP2D6 phenotyping. In a Turkish population study (n = 118), the 0–8 h urinary MR ranged from 0.02 in extensive metabolizers (EMs) to 263.8 in poor metabolizers (PMs) [1]. The accepted antimode of 12.6 separates EM (MR < 12.6) from PM (MR ≥ 12.6) phenotypes, validated across multiple populations including Polish (5.8% PM rate) [2] and Maori (5% PM rate) [3] cohorts. This quantitative discriminant depends entirely on accurate 4-hydroxydebrisoquine quantification; use of an uncalibrated or structurally dissimilar standard would shift the antimode value, misclassifying phenotypes and invalidating cross-study comparisons.

metabolic ratio CYP2D6 phenotyping population pharmacogenetics antimode cutoff

Downstream Metabolism to 3,4-Dehydrodebrisoquine Confounds the Traditional Metabolic Ratio: 4-Hydroxydebrisoquine Is the Obligate Intermediate, with 3.1–27.6% of Dose Converted in EMs

4-Hydroxydebrisoquine is the obligate precursor of 3,4-dehydrodebrisoquine, a novel metabolite formed by human and rat liver microsomes via an activity probably not involving cytochrome P450 [1]. In extensive metabolizers, 3,4-dehydrodebrisoquine accounts for 3.1–27.6% of the debrisoquine dose excreted in 0–24 h urine, compared to only 0–2.1% in poor metabolizers, demonstrating that a substantial and variable fraction of 4-hydroxydebrisoquine is diverted to this downstream product [1]. Direct oral administration of 10.2 mg of 4-hydroxydebrisoquine to a CYP2D6*1 homozygote confirmed its conversion to 3,4-dehydrodebrisoquine in vivo [1]. This further metabolism means that 4-hydroxydebrisoquine urinary recovery systematically underestimates true CYP2D6 4-hydroxylase capacity, a confounding factor unique to this metabolite that does not comparably affect the major metabolites of dextromethorphan (dextrorphan), bufuralol (1′-hydroxybufuralol), or sparteine (dehydrosparteine).

3,4-dehydrodebrisoquine metabolic ratio confounding CYP2D6-independent metabolism biomarker validation

Analytical Recovery and Reproducibility: Solid-Phase Extraction Yields 93.4% Recovery for 4-Hydroxydebrisoquine with RSD of 1.2% (n=10), Supporting Robust Quantification Across Laboratories

Solid-phase extraction (SPE) using a C18 cartridge achieved 93.4% recovery for 4-hydroxydebrisoquine from human urine, with high reproducibility (RSD = 1.2%, n=10), compared to 94.5% recovery for debrisoquine (RSD = 1.7%) under identical conditions [1]. Capillary electrophoresis (CE) was demonstrated to be twice as fast as HPLC while providing comparable phenotype classification, with good agreement between the two techniques [1]. An independent HPLC-fluorescence method with SPE (Bond Elut CBA cartridges) also reported excellent recovery for both analytes [2], confirming the robustness of 4-hydroxydebrisoquine quantification across multiple analytical platforms.

solid-phase extraction analytical method validation HPLC recovery and reproducibility

High-Impact Research and Industrial Applications of 4-Hydroxydebrisoquin Hydrochloride Supported by Quantitative Evidence


CYP2D6 Phenotype Cocktail Studies Requiring an Authentic, Low-Specificity Metabolite Standard for Accurate Enzyme Activity Attribution

In multi-probe CYP phenotyping 'cocktail' studies (e.g., the validated Pittsburgh cocktail [1]), 4-hydroxydebrisoquine hydrochloride must be used as the calibration standard for the debrisoquine/4-hydroxydebrisoquine MR because the reaction's low CYP2D6/CYP1A1 specificity ratio (1.6) means that CYP1A1 contributions cannot be ignored during data interpretation, and substitution with a standard intended for dextrorphan (specificity ratio 18.5) or 1′-hydroxybufuralol (ratio 7.0) would introduce enzyme attribution errors of up to 11.6-fold. Only an authentic 4-hydroxydebrisoquine standard enables correct deconvolution of CYP2D6 versus CYP1A1 activity in cocktail phenotyping panels.

Genotype-Phenotype Concordance Studies Leveraging Enantiomeric Ratio as an Orthogonal Phenotype Classifier

Studies investigating discordance between CYP2D6 genotype and debrisoquine metabolic ratio phenotype require access to chiral separation of S-(+)- and R-(−)-4-hydroxydebrisoquine. The ≥62-percentage-point difference in enantiomeric excess between EM (≥90% ee S-(+)) and PM (as low as 28% ee S-(+)) phenotypes [1] provides an orthogonal, chirality-based phenotype discrimination tool that is unavailable with achiral metabolite standards. Procurement of a racemic or scalemic 4-hydroxydebrisoquine hydrochloride standard with defined enantiomeric composition is essential for method development and validation in chiral phenotyping applications.

Pharmacogenetic Epidemiology Requiring Cross-Population Metabolic Ratio Calibration Against the Validated Antimode of 12.6

Population-scale pharmacogenetic studies in diverse ethnic cohorts (Turkish, Polish, Maori, Chinese, Nigerian, Sinhalese populations [1]) depend on the urinary debrisoquine/4-hydroxydebrisoquine MR and its internationally validated antimode of 12.6 for phenotype classification. Use of an unauthenticated or structurally dissimilar metabolite standard would shift calibration curves and alter phenotype assignment, compromising cross-study meta-analyses and global allele frequency estimates. A certified 4-hydroxydebrisoquine hydrochloride reference standard is the sole acceptable calibrant for reproducing this extensively cross-validated phenotyping metric.

PBPK Modeling of CYP2D6 Substrate Drugs Requiring Product Inhibition Parameters and Metabolite Disposition Data

Physiologically based pharmacokinetic (PBPK) models of CYP2D6 substrates (e.g., metoprolol, amitriptyline, haloperidol) that incorporate debrisoquine phenotyping data require 4-hydroxydebrisoquine's product inhibition Ki (≈600 μM [1]) and the extent of its further metabolism to 3,4-dehydrodebrisoquine (3.1–27.6% of dose diverted in EMs [2]) as quantitative input parameters. These values are compound-specific and cannot be substituted with inhibition constants or metabolic diversion fractions derived from dextrorphan, 1′-hydroxybufuralol, or dehydrosparteine. Procurement of 4-hydroxydebrisoquine hydrochloride enables generation of these critical IVIVE parameters for PBPK model qualification.

Quote Request

Request a Quote for 4-Hydroxydebrisoquin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.